molecular formula C10H12N2O B1418528 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine CAS No. 1155082-68-0

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine

Cat. No.: B1418528
CAS No.: 1155082-68-0
M. Wt: 176.21 g/mol
InChI Key: TXGKVOLCOGUHQR-UHFFFAOYSA-N
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Description

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring, and they exhibit a wide range of pharmacological properties.

Properties

IUPAC Name

2-(6-methyl-1,3-benzoxazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGKVOLCOGUHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method is the FeCl3-catalyzed aerobic oxidation reaction, where 2-aminophenol reacts with 1-formyl-o-carborane in toluene at 110°C for 24 hours to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and efficiency while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of benzoxazole compounds .

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Key findings include:

a. Peroxide-Mediated Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in polar solvents like ethanol.

  • Products : Formation of imine intermediates or nitrile derivatives via dehydrogenation.

  • Mechanism : Radical-mediated oxidation pathways dominate, with the amine group acting as an electron donor.

b. Metal-Catalyzed Oxidation

  • Conditions : Catalytic Cu(I) or Fe(III) in acetic acid at 60–80°C .

  • Outcome : Selective oxidation to form aldehydes or carboxylic acids, depending on reaction time .

Reduction Reactions

The benzoxazole ring and amine group participate in reduction processes:

a. Ring Reduction

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF.

  • Products : Partial saturation of the benzoxazole ring to dihydrobenzoxazole derivatives.

  • Key Data :

    ReagentTemperatureYield (%)Product
    NaBH₄0–25°C58Dihydrobenzoxazole-ethylamine
    LiAlH₄Reflux72Fully saturated tetrahydropyridine analog

b. Amine Functionalization

  • Catalytic Hydrogenation : Raney Ni or Pd/C under H₂ gas reduces the amine to secondary alcohols .

Electrophilic Substitution

The benzoxazole ring undergoes substitution at electron-deficient positions:

a. Halogenation

  • Reagents : Cl₂ or Br₂ in CCl₄ with FeCl₃ catalysis.

  • Site Selectivity : Bromination occurs preferentially at the 5-position of the benzoxazole ring.

  • Example :

    C10H12N2O+Br2FeCl3C10H11BrN2O+HBr\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}+\text{Br}_2\xrightarrow{\text{FeCl}_3}\text{C}_{10}\text{H}_{11}\text{BrN}_2\text{O}+\text{HBr}

    Yield : 85% under optimized conditions.

b. Nitration

  • Conditions : HNO₃/H₂SO₄ mixture at 0°C .

  • Product : 5-Nitro-6-methylbenzoxazole ethylamine .

Nucleophilic Reactions

The ethylamine side chain participates in nucleophilic attacks:

a. Acylation

  • Reagents : Acetyl chloride or chloroacetyl chloride in the presence of Et₃N.

  • Products : Amides or thioamide derivatives.

  • Optimized Protocol :

    ReagentBaseSolventTime (h)Yield (%)
    ClCH₂COClK₂CO₃DMF478
    Ac₂OPyridineCH₂Cl₂291

b. Alkylation

  • Conditions : Alkyl halides (e.g., CH₃I) with NaH in DMF .

  • Outcome : N-alkylated derivatives with retained benzoxazole integrity .

Smiles Rearrangement

This compound participates in intramolecular rearrangements under basic conditions :

a. Mechanism

  • Thiol Activation : Reaction with 5-bromopentylamine HBr forms a thioether intermediate.

  • Nucleophilic Attack : The amine group attacks the benzoxazole carbon, forming a spiro intermediate.

  • Rearomatization : Alkaline hydrolysis (Cs₂CO₃) yields N-substituted benzoxazoles .

b. Experimental Data

  • Reagents : 5-Bromopentylamine HBr, Et₃N, toluene .

  • Key Product : 5-(Benzoxazol-2-ylthio)pentan-1-amine (confirmed by 1H^1\text{H} NMR: δ 7.68–7.59 ppm, aromatic protons) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

a. Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, K₂CO₃, aryl boronic acids in dioxane/H₂O .

  • Application : Introduces aryl groups at the 4-position of the benzoxazole ring .

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : Concentrated HCl at reflux decomposes the benzoxazole ring to 2-amino-4-methylphenol derivatives .

  • Basic Conditions : Stable in NaOH (1M) at room temperature but undergoes ring opening at >80°C.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action:
Molecular docking studies suggest that this compound may interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death. This interaction underscores its potential as an antimicrobial agent in clinical settings.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study evaluated the cytotoxicity of various benzoxazole derivatives, including this compound, against cancer cell lines such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia).

Case Study Findings:
The compound exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells. This selective action is crucial for developing effective cancer therapies with reduced side effects.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: Interaction with cell surface receptors could alter signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological properties of compounds related to the benzoxazole class. For instance, researchers have synthesized various analogues to enhance stability and solubility while maintaining or improving biological activity.

One notable study demonstrated that certain modifications to the benzoxazole core resulted in improved potency against Kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases. The optimized compounds showed enhanced stability and solubility profiles, which are critical for clinical applications.

Mechanism of Action

The mechanism of action of 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine stands out due to its unique combination of a benzoxazole ring with an ethylamine side chain, which enhances its biological activity and versatility in various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further highlights its uniqueness .

Biological Activity

2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article explores the compound's biochemical properties, cellular effects, molecular mechanisms, metabolic pathways, and potential therapeutic applications.

The compound interacts significantly with various enzymes and proteins, particularly cytochrome P450 enzymes, which are essential for the metabolism of numerous substrates. These interactions can lead to either inhibition or modification of enzyme activity, impacting metabolic processes within cells.

Key Properties:

  • Molecular Formula: C10H12N2O
  • Molecular Weight: 176.21 g/mol
  • CAS Number: 1183721-67-6

Cellular Effects

Research indicates that this compound influences cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth and differentiation. The compound also modulates gene expression by affecting transcription factors, which can lead to changes in cellular metabolism and stress responses .

Cellular Impact:

  • Alters cell proliferation rates
  • Induces apoptosis in certain cell types
  • Modifies metabolic activity

Molecular Mechanisms

The biological activity of this compound can be attributed to its binding interactions with biomolecules. The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways. Additionally, it can interact with transcription factors to regulate gene expression .

Mechanisms of Action:

  • Enzyme Inhibition: Binding to active sites.
  • Gene Regulation: Modulating transcription factor activity.

Metabolic Pathways

The metabolism of this compound involves oxidation by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can undergo conjugation reactions that facilitate their detoxification and elimination from the body. The compound's influence on metabolic flux can significantly affect cellular metabolism and overall homeostasis .

Transport and Distribution

The transport of this compound within cells is mediated by specific transporters that facilitate its entry into target cells. Once inside, it can bind to intracellular proteins that influence its localization and accumulation. Understanding these transport mechanisms is critical for assessing the compound's bioavailability and therapeutic potential .

Subcellular Localization

The localization of this compound within cellular compartments plays a vital role in its biological activity. For example:

  • Nuclear Localization: Facilitates interaction with transcription factors.
  • Mitochondrial Localization: Influences energy production and metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzoxazole derivatives, including this compound:

StudyFindings
Study 1Demonstrated antioxidant properties through DPPH radical scavenging assays.
Study 2Examined interactions with cytochrome P450 enzymes affecting drug metabolism.
Highlighted effects on MAPK signaling pathways influencing cell growth and differentiation.

Q & A

Q. What are the established synthetic routes for preparing 2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine, and what experimental parameters influence yield?

The synthesis of benzoxazole derivatives often involves reductive amination or nucleophilic substitution. For example:

  • Reductive Amination : Reacting 6-methyl-1,3-benzoxazole-2-carbaldehyde with ethan-1-amine under solvent-free conditions, followed by sodium borohydride reduction. Temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:amine) are critical for yield optimization .
  • Nucleophilic Substitution : Using 2-chloro-6-methyl-1,3-benzoxazole with excess ethan-1-amine in refluxing ethanol. Reaction time (6–12 hours) and amine purity (>95%) significantly affect product purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1H^1H NMR (500 MHz, DMSO-d6_6 ) identifies amine protons (δ 2.6–3.1 ppm) and benzoxazole aromatic protons (δ 7.0–7.8 ppm). 13C^{13}C NMR confirms the benzoxazole core (C=O at ~160 ppm) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves molecular geometry, including bond angles and intermolecular interactions (e.g., hydrogen bonds). ORTEP-3 generates graphical representations of the crystal structure .
  • IR Spectroscopy : Peaks at 1668–1604 cm1^{-1} confirm C=N and C-O stretches in the benzoxazole ring .

Q. What are the primary safety considerations when handling this compound in the laboratory?

While specific safety data for this compound is limited, general precautions for benzoxazole derivatives include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Cross-Validation : Compare experimental 1H^1H NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., using Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation in the ethanamine sidechain, which may explain split peaks .
  • Crystallographic Refinement : Use SHELXL to refine hydrogen atom positions and validate intermolecular interactions (e.g., N–H⋯N bonds) against spectroscopic data .

Q. What strategies optimize the compound’s solubility for biological assays without altering its bioactivity?

  • Co-Solvent Systems : Use DMSO:water mixtures (≤10% DMSO) to enhance aqueous solubility. Validate stability via HPLC over 24 hours .
  • Salt Formation : React the free amine with HCl to form a hydrochloride salt, improving solubility in polar solvents (e.g., PBS buffer) .
  • Lipid-Based Formulations : Encapsulate the compound in liposomes (e.g., phosphatidylcholine vesicles) for in vivo delivery .

Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

  • Hydrogen Bonding : N–H⋯N and C–H⋯O bonds (2.8–3.2 Å) stabilize the crystal packing, increasing melting point and reducing hygroscopicity. Analyze via Mercury or PLATON .
  • π-π Stacking : Benzoxazole ring interactions (3.5–4.0 Å spacing) affect solubility and thermal stability. Compare with benzothiazole analogs (e.g., 6-methoxy derivatives) .

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., using Gaussian) to identify reactive sites. Benzoxazole’s LUMO (-1.5 eV) suggests susceptibility to nucleophilic attack at the 2-position .
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to model reaction pathways (e.g., AMBER or GROMACS) .

Q. How can researchers validate the compound’s proposed mechanism of action in biological systems?

  • Enzyme Assays : Test inhibition of kinases or GPCRs (e.g., via fluorescence polarization). Compare IC50_{50} values with structurally related benzimidazoles .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., Kd_d < 10 µM indicates strong interaction) .
  • CRISPR-Cas9 Knockout Models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine
Reactant of Route 2
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2-(6-Methyl-1,3-benzoxazol-2-yl)ethan-1-amine

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